2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid (CAS: 859841-96-6), also known as Fmoc-(S)-2-aminohex-4-ynoic acid, is a specialized amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hex-4-ynoic acid backbone, and a chiral center at the α-carbon (S-configuration) . The alkyne group at position 4 introduces rigidity and serves as a reactive handle for bioorthogonal chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound is critical for synthesizing peptides with site-specific modifications, enabling applications in drug discovery and biochemical research.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRHLYBXKFNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid typically follows a multi-step route:
Step 1: Synthesis of the alkyne-containing amino acid backbone
Starting from commercially available amino acids or their derivatives, the hex-4-ynoic acid side chain is introduced. This is often achieved by elongation of the carbon chain and introduction of the terminal alkyne via alkyne metathesis or coupling reactions.Step 2: Protection of the amino group with the Fmoc group
The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in the presence of a base such as sodium bicarbonate or triethylamine. This step ensures selective protection of the amino group to facilitate subsequent peptide coupling reactions.Step 3: Purification and characterization
The protected amino acid is purified by chromatographic techniques such as flash column chromatography or recrystallization, followed by characterization using NMR, mass spectrometry, and elemental analysis.
Detailed Preparation via Ring-Closing Alkyne Metathesis (RCAM)
A notable advanced method reported in literature for synthesizing alkyne-containing amino acid derivatives, including analogues of this compound, involves Ring-Closing Alkyne Metathesis (RCAM) catalyzed by tungsten-alkylidyne complexes.
Precursor synthesis:
Enantiopure (S)-2-tert-butoxycarbonylamino-hex-4-ynoic acid is condensed with diols such as 1,2-ethanediol or benzenedimethanol to form tethered dialkyne intermediates.RCAM reaction:
The tungsten catalyst (tBuO)3WtCtBu is used at 6 mol% loading in chlorobenzene at 80 °C for 3 hours to cyclize the dialkynes into cyclic acetylenes.Yields:
The yields for RCAM products vary depending on the ring size and tethering groups, with reported yields ranging from 48% to 84%.Advantages:
This method circumvents the formation of geometric isomers common in alkene metathesis and provides access to conformationally restricted cystine isosteres.
This approach, while more complex, offers a route to highly pure and structurally defined alkyne-containing amino acid derivatives that can be further functionalized or incorporated into peptides.
Preparation of Stock Solutions and Formulations
For practical laboratory use, the compound is often prepared as stock solutions for peptide synthesis or biological assays. The following table summarizes typical stock solution preparations based on molecular weight and desired molarity:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 2.8622 | 14.3111 | 28.6221 |
| 5 mM Solution Volume (mL) | 0.5724 | 2.8622 | 5.7244 |
| 10 mM Solution Volume (mL) | 0.2862 | 1.4311 | 2.8622 |
Note: Volumes are calculated for dissolving the given mass of compound to achieve the specified molarity in solvent such as DMSO or water.
Solubility and Formulation Notes
- The compound is typically dissolved first in DMSO to create a master stock solution.
- For in vivo or biological formulations, the DMSO master stock is diluted sequentially with co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clear solutions at each step.
- Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.
- The order of solvent addition is critical to maintain solution clarity and compound stability.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | (S)-2-tert-butoxycarbonylamino-hex-4-ynoic acid or similar precursors |
| Protection Group | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Protection Conditions | Basic aqueous or organic solvent system (e.g., NaHCO3 or triethylamine) |
| Key Catalysts for Alkyne Metathesis | Tungsten-alkylidyne complex (tBuO)3WtCtBu (6 mol%) |
| Reaction Solvent | Chlorobenzene for RCAM; DMSO or water for stock solutions |
| Reaction Temperature | 80 °C for RCAM; room temperature for Fmoc protection |
| Purification Methods | Flash chromatography, recrystallization |
| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM in DMSO or aqueous buffers |
| Formulation Solvents | DMSO, PEG300, Tween 80, water, corn oil |
Research Findings and Applications
- The Fmoc-protected amino acid with an alkyne side chain is crucial for solid-phase peptide synthesis, allowing selective deprotection and coupling.
- The alkyne functionality enables bioorthogonal conjugation reactions such as copper-catalyzed azide-alkyne cycloaddition (click chemistry).
- Synthesis via RCAM provides access to conformationally constrained analogues that mimic disulfide bridges in peptides, improving stability and biological activity.
- The compound's preparation methods have been refined to optimize yield, stereochemical purity, and solubility for biochemical applications.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Piperidine or other strong bases are commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of free amino derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Peptide Synthesis
Fmoc-D-Homoallylglycine is primarily used as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be easily removed under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS). This capability allows for the incorporation of non-standard amino acids into peptides, which can enhance their biological activity or stability.
1.2 Drug Development
The compound has potential applications in drug development, especially in designing inhibitors for specific biological targets. Its unique structure allows for the modification of peptide sequences to improve binding affinity and specificity towards target receptors.
Biochemical Research
2.1 Enzyme Inhibition Studies
Research has demonstrated the use of Fmoc-D-Homoallylglycine in enzyme inhibition studies. By incorporating this compound into peptide sequences, researchers can evaluate how modifications affect enzyme activity, which is critical for understanding metabolic pathways and developing therapeutic agents.
2.2 Protein Engineering
The compound also plays a role in protein engineering, where it can be utilized to create novel proteins with enhanced properties. By incorporating Fmoc-D-Homoallylglycine into protein structures, scientists can investigate changes in stability and activity, leading to advancements in biotechnology applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Peptide Inhibition | Demonstrated that peptides containing Fmoc-D-Homoallylglycine exhibited increased potency against specific proteases compared to standard peptides. |
| Study 2 | Drug Design | Utilized Fmoc-D-Homoallylglycine to develop a series of peptide-based inhibitors that showed promising results in vitro against cancer cell lines. |
| Study 3 | Protein Stability | Found that the incorporation of Fmoc-D-Homoallylglycine into protein constructs significantly improved thermal stability and resistance to proteolytic degradation. |
Cosmetic Applications
Emerging research suggests potential applications of Fmoc-D-Homoallylglycine in cosmetic formulations, particularly as a stabilizing agent for active ingredients due to its chemical properties that may enhance skin penetration and efficacy.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid is primarily related to its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acid Derivatives
Structural and Functional Group Variations
Backbone Length and Unsaturation
- Target Compound: Hex-4-ynoic acid backbone with a terminal alkyne (C≡C) at position 3.
- Comparison with 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid (CAS: 131177-58-7): Features a pent-4-enoic acid backbone with a double bond (C=C) at position 4. The shorter chain (pentanoic vs. hexanoic) and reduced unsaturation (ene vs. yne) decrease rigidity and limit applications in click chemistry .
Functional Group Modifications
- Comparison with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Replaces the alkyne with a methoxy (-OCH₃) group at position 4. Increased hydrophilicity due to the ether group, enhancing solubility in polar solvents .
- Comparison with 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (CAS: 1053239-17-0): Contains a ketone (C=O) at position 4, introducing electrophilic reactivity for nucleophilic additions .
Physicochemical Properties
Stability and Reactivity
- Target Compound: Alkyne group is stable under SPPS conditions but reactive in click chemistry. No reported decomposition under standard Fmoc deprotection (piperidine) .
- Comparison with 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid: Ketone group may undergo undesired nucleophilic attacks during synthesis, requiring careful handling .
- Comparison with Fmoc-protected aspartic acid derivatives :
- Esters (e.g., 4-methyl ester in ) are prone to hydrolysis under basic conditions, limiting their utility in long-term storage .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid, commonly referred to as Fmoc-hex-4-ynoic acid, is a compound widely utilized in peptide synthesis and biological research. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the selective functionalization of amino acids during peptide assembly. This article delves into its biological activity, synthesis methods, and applications in various fields.
Chemical Structure
The compound's chemical formula is C25H27NO4, and its structural representation is as follows:
Fmoc-hex-4-ynoic acid functions primarily as a protecting group in peptide synthesis. The Fmoc group protects the amino functionality of amino acids, preventing undesired reactions during the coupling process. Once the desired peptide chain is formed, the Fmoc group can be removed under mild basic conditions, allowing for further functionalization or biological testing .
Applications in Peptide Synthesis
- Peptide Drug Development : The compound is instrumental in synthesizing peptide-based drugs. Its ability to protect amino groups allows for the construction of complex peptide structures that can exhibit specific biological activities.
- Bioconjugation : Fmoc-hex-4-ynoic acid can be used to create bioconjugates for targeted drug delivery systems, enhancing the therapeutic efficacy of drugs by directing them to specific cells or tissues .
Case Studies
- HDAC Inhibition : Research has indicated that derivatives of Fmoc-protected amino acids can serve as selective inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy. A study demonstrated that certain analogs exhibited IC50 values ranging from 14 to 67 nM against specific HDAC isoforms .
- Synthesis of Novel Peptides : A study reported the successful synthesis of azumamide derivatives using Fmoc-protected amino acids, showcasing their potential as anti-cancer agents due to their selective inhibition of HDACs .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and applications of Fmoc-hex-4-ynoic acid compared to similar compounds:
| Compound Name | Structure | Applications | Biological Activity |
|---|---|---|---|
| Fmoc-Hex-4-ynoic Acid | C25H27NO4 | Peptide synthesis | HDAC inhibition |
| Fmoc-Pentanoic Acid | C20H17NO4 | Peptide synthesis | Moderate HDAC inhibition |
| Fmoc-Decanoic Acid | C21H23NO4 | Peptide synthesis | Enhanced solubility |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid in peptide chemistry?
- Methodology :
- Step 1 : Start with the unprotected amino acid (e.g., hex-4-ynoic acid derivative) and introduce the Fmoc group via carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous DMF or THF under nitrogen .
- Step 2 : Purify intermediates using silica gel chromatography, monitoring by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
- Step 3 : Incorporate into solid-phase peptide synthesis (SPPS) using automated protocols, with iterative Fmoc deprotection (20% piperidine in DMF) and coupling (HBTU/DIPEA activation) .
- Critical Parameters : Control reaction temperature (0–25°C) to prevent alkyne side reactions and monitor pH during deprotection to minimize racemization .
Q. How to characterize the purity and structural integrity of this compound using analytical techniques?
- Analytical Workflow :
- NMR : Confirm Fmoc-group integration (9H fluorenyl protons at δ 7.2–7.8 ppm) and alkyne proton absence (C≡CH expected near δ 2.5 ppm) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]+ (expected m/z ~428.4 for C21H22N2O4) .
- HPLC : Assess purity (>95%) via reverse-phase C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .
Q. What are the primary applications of this Fmoc-protected amino acid in solid-phase peptide synthesis?
- Key Uses :
- Peptide Backbone Modification : Introduces alkyne "handles" for click chemistry (e.g., CuAAC with azides) to conjugate fluorophores or biotin tags .
- Constrained Peptide Design : The hex-4-ynoic moiety imposes conformational rigidity, aiding in α-helix or β-sheet stabilization .
- Drug Discovery : Serves as a building block for protease-resistant peptides or macrocyclic therapeutics .
Advanced Research Questions
Q. How to optimize coupling efficiency of this compound in automated SPPS with sterically hindered residues?
- Strategies :
- Activation Reagents : Replace HBTU with OxymaPure/DIC for lower racemization and improved coupling in DMF .
- Double Coupling : Repeat coupling steps (2×30 min) with 3-fold excess of activated Fmoc-amino acid .
- Microwave Assistance : Apply microwave irradiation (50°C, 10W) to enhance diffusion in resin pores .
Q. What strategies mitigate racemization risks during Fmoc deprotection under basic conditions?
- Racemization Control :
- Deprotection Time : Limit piperidine exposure to 2×5 min (vs. standard 2×10 min) .
- Additives : Include 0.1 M HOBt in deprotection solution to stabilize the amino acid intermediate .
- Temperature : Perform deprotection at 4°C for heat-sensitive sequences .
Q. How to resolve contradictions in reported stability data under different solvent systems?
- Contradiction Analysis :
- Solvent Screening : Test stability in DMF, DCM, and THF via HPLC at 24/48/72 hrs. Note degradation peaks in DMF >40°C .
- Mechanistic Studies : Use FT-IR to track Fmoc-group hydrolysis (disappearance of carbonyl stretch at ~1700 cm⁻¹) in aqueous/organic mixtures .
- Statistical Modeling : Apply DOE (Design of Experiments) to isolate factors (pH, temperature, light) accelerating decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
